molecular formula C12H18O2 B3236911 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol CAS No. 1378684-50-4

2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol

Cat. No. B3236911
CAS RN: 1378684-50-4
M. Wt: 194.27 g/mol
InChI Key: VZSOYYVDGFLLPK-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol” is a complex organic molecule. It is also known as “Benzenepropanol, 2-hydroxy-γ,γ-dimethyl”. The molecular formula of this compound is C11H16O2 .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For this compound, the SMILES string is CC(C)(CCO)NC1=CC=C(NC(C)=O)C=C1 and the InChI key is GLYHKRITLAIWFC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its form, storage temperature, and more. For this compound, it is noted to be in liquid form and is stored at temperatures between 2-8°C .

Safety and Hazards

The safety and hazards associated with a compound can vary based on its properties. This compound is classified under Storage Class Code 10, which refers to combustible liquids. The flash point, a measure of how easy a chemical may ignite or explode, is not applicable for this compound .

Future Directions

The future directions for this compound could involve its use in the preparation of drug candidates containing hindered amine motifs. It could also be used to provide structurally distinct screening compounds .

properties

IUPAC Name

2-(4-hydroxy-2-methylbutan-2-yl)-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9-5-4-6-10(11(9)14)12(2,3)7-8-13/h4-6,13-14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSOYYVDGFLLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol
Reactant of Route 6
2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol

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